Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate;dihydrochloride
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Description
Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate;dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3O2S and its molecular weight is 314.23. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to a multitude of effects . For instance, some thiazole derivatives have been found to inhibit DNA gyrase, leading to disruption of microbial cells .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and tumor growth .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and overall effectiveness .
Result of Action
Thiazole derivatives have been associated with a wide range of effects at the molecular and cellular level, including antioxidant activity, pain relief, anti-inflammatory effects, antimicrobial activity, and antitumor effects .
Biological Activity
Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate dihydrochloride (CAS Number: 2411219-87-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate dihydrochloride features a thiazole ring, which is known for its biological relevance. The structural formula can be represented as follows:
This compound has a molecular weight of approximately 314.24 g/mol and exhibits properties typical of thiazole derivatives, which often include antimicrobial and anticancer activities.
Anticancer Properties
Research indicates that thiazole derivatives can exhibit potent anticancer activities. Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate has shown promising results in various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in Jurkat T-cells and A431 epidermoid carcinoma cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In a study evaluating various thiazole derivatives, ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate was found to inhibit the growth of several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL |
The mechanism through which ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate exerts its biological effects involves several pathways:
- Ferroptosis Induction : Recent studies suggest that thiazoles can induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The compound's structure allows it to interact with cellular targets such as GPX4, leading to increased oxidative stress and subsequent cell death .
- Inhibition of Protein Kinases : Ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate has been shown to inhibit key protein kinases involved in cancer progression, including EGFR and HER2. This inhibition leads to cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .
Study on Cancer Cell Lines
In a controlled study involving various cancer cell lines, ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate was tested for its cytotoxic effects. The results indicated that the compound not only inhibited cell growth but also promoted apoptosis through the activation of caspase pathways.
Properties
IUPAC Name |
ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c1-2-15-9(14)8-7-12-10(16-8)13-5-3-11-4-6-13;;/h7,11H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLLIHDAJRJFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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